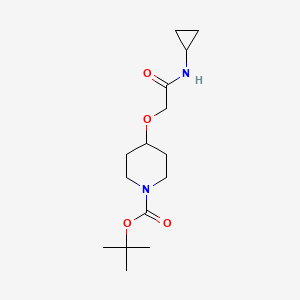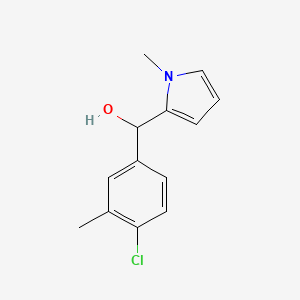![molecular formula C14H21NO3S B12638909 (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate CAS No. 934374-31-9](/img/structure/B12638909.png)
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom is part of the spiro ring system, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate typically involves the reaction of a phenyl-substituted azaspiro compound with methanesulfonic acid. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products are typically oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the spirocyclic structure.
Substitution: Substituted derivatives at the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate: A stereoisomer with similar properties but different spatial arrangement.
1-Phenyl-3-azaspiro[2.5]octane: Lacks the methanesulfonate group, leading to different reactivity and applications.
3-Azaspiro[2.5]octane derivatives: Various derivatives with different substituents on the spiro ring.
Uniqueness
The uniqueness of (1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate lies in its specific stereochemistry and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
934374-31-9 |
|---|---|
Molekularformel |
C14H21NO3S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
methanesulfonate;(2S)-2-phenyl-3-azoniaspiro[2.5]octane |
InChI |
InChI=1S/C13H18N.CH4O3S/c1-3-7-12(8-4-1)13-11-14(13)9-5-2-6-10-14;1-5(2,3)4/h1,3-4,7-8,13H,2,5-6,9-11H2;1H3,(H,2,3,4)/q+1;/p-1/t13-;/m1./s1 |
InChI-Schlüssel |
WEHBWZLBUXFHSJ-BTQNPOSSSA-M |
Isomerische SMILES |
CS(=O)(=O)[O-].C1CC[N+]2(CC1)C[C@@H]2C3=CC=CC=C3 |
Kanonische SMILES |
CS(=O)(=O)[O-].C1CC[N+]2(CC1)CC2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


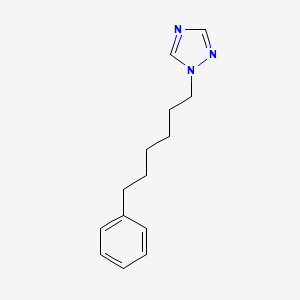
![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)

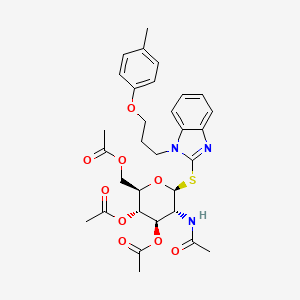
![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
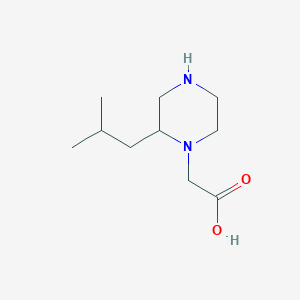
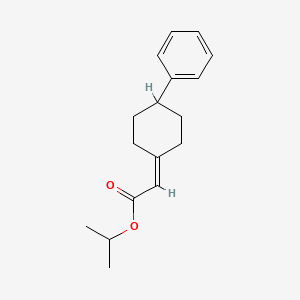
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)

